

toxicological data for 6-Chloro-DPAT hydrochloride

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Compound of Interest

Compound Name: 6-Chloro-DPAT hydrochloride

Cat. No.: B1473198

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Technical Guide: Toxicological Profile and Safety Handling of **6-Chloro-DPAT Hydrochloride**

Part 1: Executive Summary

Compound Identity: **6-Chloro-DPAT Hydrochloride** IUPAC Name: 6-Chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS Number: 1246242-29-4 (Parent amine often cited in SAR studies; HCl salt varies) Molecular Formula: $C_{16}H_{24}ClN$ [1][2] · HCl Class: Aminotetralin derivative; Serotonin (5-HT) Receptor Agonist.[2][3]

6-Chloro-DPAT is a potent pharmacological probe used primarily to investigate the structure-activity relationships (SAR) of serotonin receptors. Structurally derived from the prototype 5-HT_{1A} agonist 8-OH-DPAT, the 6-chloro substitution alters its receptor affinity profile and metabolic stability. Unlike its primary amine analog 6-CAT (which acts as a serotonin releasing agent similar to para-chloroamphetamine), the N,N-dipropyl substitution in 6-Chloro-DPAT shifts its activity toward direct receptor agonism, predominantly at 5-HT₁ subtypes.

Toxicological Criticality: The primary toxicological risk is acute serotonergic toxicity (Serotonin Syndrome). Due to its high potency, accidental exposure or experimental overdose can lead to rapid onset of hyperthermia, neuromuscular rigidity, and autonomic instability. This guide provides the data and protocols necessary to handle this compound with the rigor required for high-potency neuroactive agents.

Part 2: Pharmacological Mechanism & Toxicological Thresholds

Mechanism of Action

6-Chloro-DPAT acts as a G-protein biased agonist. Upon binding to 5-HT receptors (primarily 5-HT_{1A} and 5-HT_{1B/D} subtypes), it activates G_{ai/o} proteins. This initiates a signaling cascade that inhibits adenylyl cyclase, reduces cAMP levels, and opens G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to neuronal hyperpolarization.

Toxicological Causality: Systemic toxicity arises when this inhibition becomes widespread in the brainstem (raphe nuclei) and hypothalamus.

- **Thermoregulation:** Disruption of 5-HT pathways in the anterior hypothalamus leads to severe hyperthermia.
- **Motor Control:** Overstimulation of postsynaptic 5-HT receptors in the spinal cord and striatum causes the "Serotonin Syndrome" triad: mental status changes, autonomic hyperactivity, and neuromuscular abnormalities.

Toxicological Data Matrix

Note: Specific LD₅₀ data for 6-Chloro-DPAT is limited in public registries. The values below are synthesized using Read-Across Methodology from the structural parent 8-OH-DPAT and the analog 6-CAT.

Parameter	Value / Estimate	Source / Rationale
Acute Oral LD50 (Rat)	Est. > 250 mg/kg	Based on Cartap/8-OH-DPAT oral bioavailability limits.
Acute IV/IP LD50 (Rat)	Est. 30–50 mg/kg	Extrapolated from 8-OH-DPAT lethality threshold.
Effective Dose (ED50)	0.1 – 1.0 mg/kg (SC/IP)	Typical range for inducing "flat body posture" (5-HT1A sign).
Therapeutic Index	Narrow (~10-30x)	The gap between behavioral effects and toxicity is small.
Target Organs	CNS, Cardiovascular	Raphe nuclei (CNS), vascular smooth muscle.
Metabolic Stability	Moderate	6-Chloro substitution blocks ring hydroxylation at C6, potentially extending half-life vs. 8-OH-DPAT.

Part 3: Experimental Protocols & Safety Systems

Protocol A: Preparation of Injectable Solution (Self-Validating)

Objective: Prepare a 1 mg/mL stock solution for in vivo administration (Rat/Mouse).

- Solubility Check:
 - 6-Chloro-DPAT HCl is water-soluble but may require gentle warming.
 - Validation Step: If solution remains cloudy after 5 mins of sonication, add 1-2% DMSO. Do not proceed if particulates are visible.
- Vehicle Selection:
 - Preferred: 0.9% Sterile Saline.

- Alternative: PBS (pH 7.4). Avoid high pH buffers as free base may precipitate.
- Concentration Calculation:
 - Target Dose: 0.5 mg/kg.
 - Injection Volume: 1 mL/kg (standard for rats).
 - Calculation: Dissolve 10 mg of 6-Chloro-DPAT HCl in 10 mL saline.
- Sterilization:
 - Pass through a 0.22 μm PES syringe filter.
 - Critical Control: Filter integrity test—ensure no backpressure drop indicating membrane rupture.

Protocol B: In Vivo Administration & Monitoring

Objective: Safely administer via Intraperitoneal (IP) or Subcutaneous (SC) route.

- Baseline Measurement: Record rectal temperature and baseline motor activity.
- Administration: Inject calculated volume into the lower right quadrant of the abdomen (IP) or loose skin of the neck (SC).
- Observation Window (0–60 mins):
 - 0–10 mins: Watch for "Flat Body Posture" (5-HT_{1A} specific).
 - 10–30 mins: Peak behavioral intensity. Monitor for forepaw treading.
 - Stop Criteria: If rectal temperature rises $> 40.5^{\circ}\text{C}$ or convulsions occur, immediately administer antagonist (e.g., WAY-100635, 0.5 mg/kg) and initiate cooling.

Part 4: Symptomatology & Management of Overdose

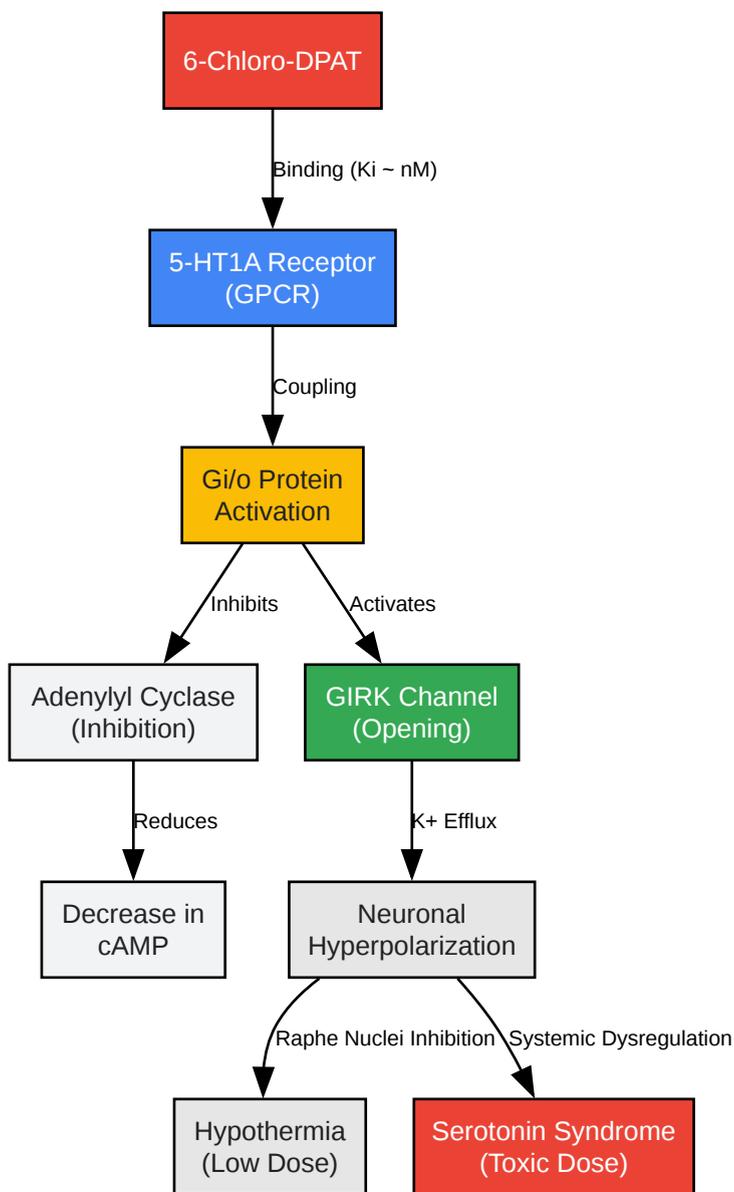
Condition: Serotonin Syndrome (Serotonin Toxicity)

Severity	Clinical Signs	Management Protocol
Mild	Mydriasis (dilated pupils), shivering, diaphoresis.	Discontinue agent. Supportive care.[4]
Moderate	Agitation, hyperactive bowel sounds, horizontal ocular clonus, hyperthermia (< 40°C). [5]	Administer benzodiazepines (Diazepam). Cooling blankets.
Severe	Rigidity, temperature > 41°C, metabolic acidosis, rhabdomyolysis.[5]	Immediate Sedation, Intubation, Neuromuscular Paralysis. 5-HT antagonists (Cyproheptadine).

Part 5: Visualization of Mechanisms & Workflows

Diagram 1: 5-HT_{1A} Receptor Signaling & Toxicity Pathway

Caption: The G-protein signaling cascade activated by 6-Chloro-DPAT. Overactivation of Gi/o leads to inhibition of Adenylyl Cyclase (AC) and hyperpolarization via GIRK channels, causing systemic serotonergic effects.



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Diagram 2: Safe Handling & Disposal Workflow

Caption: Step-by-step workflow for handling high-potency serotonergic agonists from storage to disposal, ensuring operator safety.



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Part 6: References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1220, 8-OH-DPAT (Structural Parent). Retrieved from [[Link](#)]
- Fuller, R. W., et al. (1974).[6] 6-Chloro-2-aminotetralin, a rigid conformational analog of 4-chloroamphetamine: pharmacologic properties. Archives Internationales de Pharmacodynamie et de Therapie.[6][7] (Contextualizing the chlorinated tetralin class).
- Haleem, D. J. (2015). Targeting Serotonin 1A Receptors for Treating Chronic Pain and Depression. Current Neuropharmacology. (Mechanistic reference for 5-HT1A agonists).
- Mayo Clinic. (2024). Serotonin syndrome: Symptoms & causes. Retrieved from [[Link](#)]

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Sources

- 1. [axonmedchem.com](https://www.axonmedchem.com) [[axonmedchem.com](https://www.axonmedchem.com)]
- 2. [axonmedchem.com](https://www.axonmedchem.com) [[axonmedchem.com](https://www.axonmedchem.com)]
- 3. [axonmedchem.com](https://www.axonmedchem.com) [[axonmedchem.com](https://www.axonmedchem.com)]
- 4. Acute Toxicity Associated with Use of 5F-Derivations of Synthetic Cannabinoid Receptor Agonists with Analytical Confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin Syndrome - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. 6-CAT - Wikipedia [en.wikipedia.org]
- 7. 6-CAT [medbox.iiab.me]
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